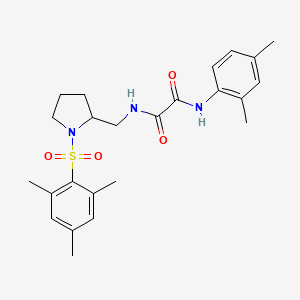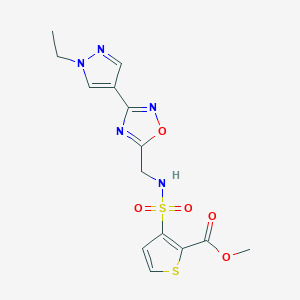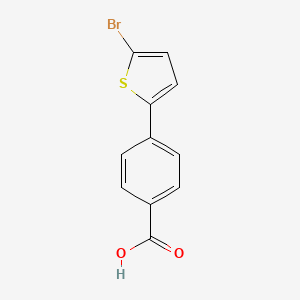
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3-fluoro-4-methylphenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound was first developed by Bayer Pharmaceuticals, and it has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Synthesis of Si-containing cyclic ureas
The interaction of urea with N,N′-bis(silylmethyl)propylenamines has been explored to synthesize Si-containing cyclic ureas, demonstrating the compound's utility in creating silicon-based materials, which could be pivotal for developing new materials with enhanced properties (Pestunovich & Lazareva, 2007).
Photoactive Polyureas
Derivatives synthesized from dimethylaminophenyl and diisocyanates, including urea functionalities, highlight the application of such compounds in creating photoactive materials. These materials could find uses in various fields, including sensors, optoelectronics, and fluorescence studies (Mallakpour & Rafiee, 2006).
Supramolecular Chemistry and Self-assembly
Dimerization of Ureidopyrimidones
The strong dimerization capability of ureidopyrimidones via quadruple hydrogen bonding is significant for developing supramolecular structures. This property is crucial for the assembly of complex molecular architectures, potentially useful in nanotechnology and molecular recognition systems (Beijer et al., 1998).
Reversible Disassembly and Intercalation
The sensitive response of 2-ureido-4[1H]-pyrimidinone hydrogen-bonded supramolecular assemblies to fluoride and lead ions demonstrates the potential for developing responsive materials. These materials could be used in environmental monitoring and remediation, showcasing a direct application of the compound's properties in detecting and interacting with specific ions (Yu et al., 2011).
Chemical Properties and Reactions
Complexation-induced Unfolding
The study of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes sheds light on the compound's chemical behavior, which is fundamental for understanding its reactivity and potential as a building block in designing molecularly engineered materials (Corbin et al., 2001).
Synthesis of BOPHY Dye for pH Sensor
The synthesis of mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) with a (p-dimethylamino)styryl group demonstrates the compound's application in creating pH sensors. This highlights its utility in developing tools for biochemical and environmental analysis, where precise pH measurement is crucial (Jiang et al., 2015).
Propiedades
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O/c1-10-6-7-11(8-12(10)17)19-16(24)20-13-9-18-15(23(4)5)21-14(13)22(2)3/h6-9H,1-5H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHYRCMHGERQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
acetic acid](/img/structure/B2718207.png)

![5-Azaspiro[3.4]octane-7-thiol;hydrochloride](/img/structure/B2718212.png)
![2-[(4-Bromophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2718214.png)

![N-(3-methoxyphenyl)-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2718216.png)

![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)


